molecular formula C19H21FN2O3S B15005164 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B15005164
M. Wt: 376.4 g/mol
InChI Key: AHGZFEUYKWBICV-UHFFFAOYSA-N
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Description

N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a fluorinated benzenesulfonamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the desired substituents.

For the specific compound , the synthesis may involve the following steps:

    Formation of the Indole Core: Reaction of 2,7-dimethylindole with an appropriate alkylating agent to introduce the ethyl group at the 3-position.

    Introduction of the Fluorinated Benzenesulfonamide Group: Reaction of the intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with amines can produce aminated derivatives .

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H21FN2O3S/c1-12-5-4-6-16-15(13(2)22-19(12)16)9-10-21-26(23,24)18-11-14(20)7-8-17(18)25-3/h4-8,11,21-22H,9-10H2,1-3H3

InChI Key

AHGZFEUYKWBICV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

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